molecular formula C60H66F3N9O6Si B12374670 6-HoeHESIR

6-HoeHESIR

Cat. No.: B12374670
M. Wt: 1094.3 g/mol
InChI Key: OSGRXSZEEVNVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

6-HoeHESIR undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions are typical examples.

    Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include halogens and hydrogen halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

6-HoeHESIR is extensively used in scientific research due to its multifunctional properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-HoeHESIR involves its ability to fluoresce under specific conditions, allowing it to be used as a marker in various biological and chemical assays. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, enabling the visualization and tracking of these molecules in real-time .

Comparison with Similar Compounds

Properties

Molecular Formula

C60H66F3N9O6Si

Molecular Weight

1094.3 g/mol

IUPAC Name

[7-(dimethylamino)-10-[2-(2-hydroxyethyl)-5-[2-[3-[4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]propylcarbamoyloxy]ethyl]phenyl]-5,5-dimethylbenzo[b][1]benzosilin-3-ylidene]-dimethylazanium;2,2,2-trifluoroacetate

InChI

InChI=1S/C58H65N9O4Si.C2HF3O2/c1-64(2)42-14-19-46-53(36-42)72(6,7)54-37-43(65(3)4)15-20-47(54)55(46)48-33-38(9-10-39(48)23-30-68)24-32-71-58(69)59-25-8-31-70-45-17-11-40(12-18-45)56-60-49-21-13-41(34-51(49)62-56)57-61-50-22-16-44(35-52(50)63-57)67-28-26-66(5)27-29-67;3-2(4,5)1(6)7/h9-22,33-37,68H,8,23-32H2,1-7H3,(H2-,59,60,61,62,63,69);(H,6,7)

InChI Key

OSGRXSZEEVNVOG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OCCCNC(=O)OCCC7=CC(=C(C=C7)CCO)C8=C9C=CC(=[N+](C)C)C=C9[Si](C1=C8C=CC(=C1)N(C)C)(C)C.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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